Paeonol

説明

This compound has been reported in Clausena dunniana, Ficus benghalensis, and other organisms with data available.

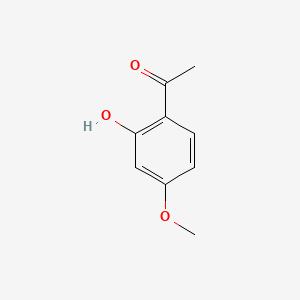

structure

特性

IUPAC Name |

1-(2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILPJVPSNHJFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | paeonol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Paeonol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022059 | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000683 [mmHg] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

552-41-0 | |

| Record name | Paeonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paeonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAEONOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAEONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R834EPI82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Paeonol's Mechanism of Action in Neuroinflammation: A Technical Guide

Executive Summary: Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators in the central nervous system (CNS), is a critical pathological component of numerous neurodegenerative diseases.[1] Paeonol (2'-hydroxy-4'-methoxyacetophenone), a phenolic compound extracted from the root bark of Paeonia suffruticosa, has demonstrated significant neuroprotective and anti-inflammatory properties.[2][3] This document provides a detailed examination of the molecular mechanisms through which this compound mitigates neuroinflammatory processes. It serves as a technical resource for researchers, scientists, and drug development professionals, summarizing key signaling pathways, quantitative efficacy data, and relevant experimental protocols. This compound exerts its effects by modulating multiple critical signaling cascades, including the inhibition of Toll-like receptor 4 (TLR4)-mediated Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, suppression of the NLRP3 inflammasome, and activation of the AMP-activated protein kinase (AMPK) and Nrf2 antioxidant pathways.[1][2][4]

Introduction to Neuroinflammation and this compound

Neuroinflammation is a defensive response of the CNS to injury, infection, or disease. While acute inflammation is protective, chronic activation of microglia and astrocytes leads to the sustained release of pro-inflammatory cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), creating a neurotoxic environment that contributes to neuronal damage and death.[5][6] This chronic state is a hallmark of diseases like Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][7][8] Consequently, therapeutic strategies aimed at down-regulating microglial activation are considered promising for combating neurodegenerative disorders.[5]

This compound is a major phenolic compound that can readily cross the blood-brain barrier.[5] It has a well-documented history of diverse pharmacological activities, including anti-inflammatory, antioxidant, and direct neuroprotective effects against conditions such as cerebral ischemia and Alzheimer's disease in experimental models.[3][5] Its therapeutic potential in neuroinflammation stems from its ability to target multiple key signaling nodes that govern the inflammatory response in microglia, the primary immune cells of the CNS.

Core Mechanisms of Action

This compound's anti-neuroinflammatory activity is multifaceted, involving the modulation of several interconnected signaling pathways that regulate the expression of inflammatory mediators.

Inhibition of TLR4-Mediated NF-κB and MAPK Signaling

The Toll-like receptor 4 (TLR4) signaling pathway is a primary route for initiating an inflammatory response in microglia, often triggered by lipopolysaccharide (LPS), a component of gram-negative bacteria.[1][2] Upon LPS binding, TLR4 recruits adaptor proteins like MyD88, leading to the activation of downstream kinases such as IRAK4 and TRAF6.[2][9] This cascade culminates in the activation of two major pathways: the NF-κB and the MAPK pathways.[2][10]

-

NF-κB Pathway: this compound has been shown to significantly inhibit the NF-κB pathway. It prevents the phosphorylation and subsequent degradation of IκBα (inhibitor of kappa B), which in turn blocks the nuclear translocation of the NF-κB p65 and p50 subunits.[10] This sequestration of NF-κB in the cytoplasm prevents it from binding to DNA and initiating the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like TNF-α and IL-1β.[2][9][10]

-

MAPK Pathway: this compound also suppresses the phosphorylation of key MAPK molecules, including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinase (ERK).[2][10][11] By inhibiting the activation of these kinases, this compound further curtails the inflammatory response.[10] Some studies suggest a more pronounced effect on p38 and JNK compared to ERK.[4][11]

Modulation of the NLRP3 Inflammasome and Pyroptosis

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex in the cytoplasm that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[1][12] Its activation is a two-step process: a "priming" signal, often from the NF-κB pathway, upregulates NLRP3 components, and an "activation" signal (e.g., ATP) triggers the assembly of the complex.[12] this compound has been found to suppress the activation of the NLRP3 inflammasome.[12] This inhibition reduces the cleavage of caspase-1 and subsequently decreases the maturation and release of IL-1β and IL-18.[12] Furthermore, by inhibiting caspase-1, this compound also attenuates pyroptosis, a pro-inflammatory form of cell death mediated by gasdermin D (GSDMD), which is also cleaved by active caspase-1.[12]

Activation of AMPK/GSK3α/β Signaling

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, orchestrates a switch from anabolic to catabolic pathways.[13] Recent evidence highlights its role in regulating inflammation. This compound has been shown to induce the phosphorylation and activation of AMPKα.[4] Activated AMPK, in turn, can phosphorylate and modulate the activity of other kinases, including Glycogen Synthase Kinase 3α/β (GSK3α/β).[4][13] this compound treatment leads to an increase in the inhibitory phosphorylation of GSK3α/β.[4] The activation of this AMPK-GSK3α/β axis contributes to this compound's anti-neuroinflammatory effects, as the use of inhibitors for either AMPK or GSK3 reverses this compound's ability to suppress iNOS and COX-2 expression.[4][13]

Upregulation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is intrinsically linked with neuroinflammation. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain activators, Nrf2 translocates to the nucleus and promotes the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1).[14] this compound has been shown to upregulate the expression of Nrf2 and HO-1.[11][14] This enhancement of the endogenous antioxidant system helps to counteract the ROS produced during inflammation, thereby protecting neurons from oxidative damage and reducing the overall inflammatory state.[11][14]

Quantitative Efficacy of this compound

The following tables summarize the quantitative effects of this compound on key inflammatory and oxidative stress markers from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound on Microglial Activation Markers

| Cell Line | Stimulant | This compound Conc. | Target Measured | Result | Reference |

| N9 Microglia | LPS | 0.6, 3, 15 µM | NO, IL-1β, PGE2 | Significant, dose-dependent suppression | [9] |

| N9 Microglia | LPS | 15 µM | iNOS, COX-2 Protein | Significant reduction | [9] |

| N9 Microglia | LPS | 15 µM | TLR4, MyD88 Protein | Significant decrease in expression | [2][9] |

| BV-2 Microglia | LPS/IFN-γ | 3, 10, 30 µM | iNOS, COX-2 Protein | Significant, dose-dependent inhibition | [4] |

| BV-2 Microglia | LPS/IFN-γ | 10 µM | p-p38, p-STAT3 | Mild reduction in phosphorylation | [4] |

| Primary Rat Microglia | LPS | Not specified | NO, TNF-α, IL-1β | Significant reduction in release | [5][15] |

| Primary Rat Microglia | LPS | Not specified | iNOS, COX-2 mRNA | Attenuated overexpression | [11] |

| NSC-34 Cells | H₂O₂ (300 µM) | 100 µM | Cell Viability | Significant improvement | [16][17] |

Table 2: In Vivo Efficacy of this compound in Neuroinflammation Models

| Animal Model | This compound Dose | Neurological Outcome | Key Molecular Changes | Reference |

| LPS-induced systemic inflammation (mice) | Not specified | Improved motor coordination | Reduced microglial activation | [4][6] |

| Cerebral Ischemia-Reperfusion (rats) | Not specified | Reduced infarct volume, improved neurological score | ↓ Iba1, TLR2, TLR4, NF-κB, IL-1β immunoreactive cells | [18] |

| Cerebral Ischemia (pMCAO, mice) | 30, 60 mg/kg | Reduced infarct volume & brain edema | ↑ pAkt, Nrf2, HO-1, claudin-5; ↓ MDA | [14] |

| Sporadic Alzheimer's (STZ, rats) | 100 mg/kg | Ameliorated cognitive deficits | ↓ Hippocampal TNF-α, IL-6, GFAP | [8] |

| Demyelination (Cuprizone, mice) | 100 mg/kg | Ameliorated cognitive deficits | ↓ Hippocampal MDA, ROS, NF-κB, TNF-α | [19] |

| Neuropathic Pain (CCI, rats) | Not specified | Relieved thermal hyperalgesia | ↓ Serum IL-1β; ↓ Spinal M1 markers; ↑ Spinal M2 markers | [20] |

Key Experimental Methodologies

The following protocols are representative of the methods used to investigate the anti-neuroinflammatory effects of this compound.

In Vitro Microglial Activation Model

-

Cell Culture: Murine microglial cell lines (e.g., BV-2 or N9) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[4][9]

-

This compound Pretreatment: Cells are seeded into appropriate plates (e.g., 96-well for viability, 6-well for protein/RNA extraction). Once they reach ~80% confluency, the medium is replaced with serum-free medium. This compound, dissolved in DMSO and diluted in medium, is added to the cells at various final concentrations (e.g., 0.6 - 30 µM) for a pretreatment period of 30 minutes to 2 hours.[4][5] A vehicle control (DMSO) is run in parallel.

-

Inflammatory Stimulation: After pretreatment, cells are stimulated with an inflammatory agent, typically LPS (10-100 ng/mL) with or without IFN-γ (10 ng/mL), for a specified duration (e.g., 24 hours).[4][9]

-

Endpoint Analysis:

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.[9]

-

Cytokine Measurement: Levels of cytokines like TNF-α, IL-1β, and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

-

Cell Viability: Cell viability is assessed using the MTT assay to ensure this compound concentrations are not cytotoxic.[16]

-

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates are centrifuged at 12,000 x g for 15 minutes at 4°C, and the supernatant containing total protein is collected.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p38, iNOS, TLR4, β-actin).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

Animal Model of Systemic Inflammation

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats are used.[4][8] Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Treatment: this compound (e.g., 25-100 mg/kg) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) for a set number of days prior to the inflammatory challenge.[8][14]

-

Induction of Neuroinflammation: Neuroinflammation is induced by a single i.p. injection of LPS (e.g., 2 mg/kg).[21]

-

Behavioral Testing: Motor coordination and cognitive function can be assessed at various time points (e.g., 4-24 hours) post-LPS injection using tests such as the rotarod test or Y-maze.[4][8]

-

Tissue Analysis: At the end of the experiment, animals are euthanized, and brain tissue (e.g., hippocampus, cortex) is collected for analysis. Tissues can be processed for immunohistochemistry (to assess microglial activation via Iba1 staining), ELISA (for cytokine levels), or Western blotting (for signaling protein expression).[8][22]

Conclusion and Future Directions

This compound demonstrates robust anti-neuroinflammatory properties by targeting multiple, synergistic signaling pathways. Its ability to inhibit the TLR4/NF-κB/MAPK axis, suppress NLRP3 inflammasome activation, and bolster the endogenous antioxidant response via Nrf2 activation provides a strong mechanistic basis for its neuroprotective effects. The quantitative data from both in vitro and in vivo models consistently support its potential as a therapeutic agent for neurodegenerative diseases where neuroinflammation is a key pathological driver.

Future research should focus on several key areas. Firstly, clinical trials are necessary to translate the promising preclinical findings into human applications, with a focus on establishing safety, optimal dosage, and efficacy.[3] Secondly, further investigation into the specific molecular interactions between this compound and its targets (e.g., IKK, AMPK) could facilitate the development of more potent derivatives. Finally, exploring the efficacy of this compound in combination with other neuroprotective agents may reveal synergistic therapeutic strategies for complex, multifactorial neurodegenerative diseases.

References

- 1. This compound Mitigates Neurodegeneration: Molecular Insights into Its Anti-inflammatory, Antioxidant, and Synaptoprotective Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound attenuates inflammation-mediated neurotoxicity and microglial activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound Protection Against Intrastriatal 6-Hydroxydopamine Rat Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Ameliorates Cognitive Deficits in Streptozotocin Murine Model of Sporadic Alzheimer's Disease via Attenuation of Oxidative Stress, Inflammation, and Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Suppresses Neuroinflammatory Responses in LPS-Activated Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound attenuates microglia-mediated inflammation and oxidative stress-induced neurotoxicity in rat primary microglia and cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound regulates NLRP3 inflammasomes and pyroptosis to alleviate spinal cord injury of rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of this compound on Anti-Neuroinflammatory Responses in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound pretreatment attenuates cerebral ischemic injury via upregulating expression of pAkt, Nrf2, HO-1 and ameliorating BBB permeability in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant and Neuroprotective Effects of this compound against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neuroprotective Effect of this compound Mediates Anti-Inflammation via Suppressing Toll-Like Receptor 2 and Toll-Like Receptor 4 Signaling Pathways in Cerebral Ischemia-Reperfusion Injured Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound Ameliorates Cuprizone-Induced Hippocampal Demyelination and Cognitive Deficits through Inhibition of Oxidative and Inflammatory Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound alleviates neuropathic pain by modulating microglial M1 and M2 polarization via the RhoA/p38MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. imrpress.com [imrpress.com]

The Multifaceted Biological Activities of Paeonol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paeonol, a phenolic compound extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), has a long history of use in traditional Chinese medicine.[1][2] Modern pharmacological research has increasingly focused on this compound and its derivatives, revealing a broad spectrum of biological activities.[3][4] This technical guide provides an in-depth overview of the core biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further research and drug development.

This compound (2'-hydroxy-4'-methoxyacetophenone) and its derivatives have demonstrated significant potential in several therapeutic areas, including anti-inflammatory, antioxidant, anti-cancer, neuroprotective, cardiovascular, and hepatoprotective applications.[5][6][7][8][9][10] These effects are attributed to its ability to modulate various signaling pathways, such as MAPK, NF-κB, and PI3K/Akt.[5][11] This guide will delve into these activities, offering a comprehensive resource for the scientific community.

I. Anti-inflammatory and Immunomodulatory Activities

This compound exhibits potent anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory mediators and regulating immune cell responses.[1][6] It has been shown to suppress the release of nitric oxide (NO), prostaglandins (PGE2), and cytokines like TNF-α, IL-1β, and IL-6 in various inflammatory models.[6][12] The underlying mechanisms often involve the inhibition of the NF-κB and MAPK signaling pathways.[6][11]

Quantitative Data: Anti-inflammatory Activity

| Compound | Cell Line | Assay | IC50 / Inhibition | Reference |

| This compound | RAW 264.7 | NO Production (LPS-induced) | - | [12] |

| This compound Derivative (B12) | RAW 264.7 | NO Production (LPS-induced) | IC50 = 2.14 µM | [13] |

| This compound Derivative (11a) | RAW 264.7 | NO Production (LPS-induced) | IC50 = 6.96 µM | [14] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

This protocol outlines the procedure for evaluating the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Treatment:

-

Pre-treat the cells with various concentrations of this compound or its derivatives for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS).

3. Nitric Oxide (NO) Measurement (Griess Assay):

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite based on a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

4. Cell Viability Assay (MTT Assay):

-

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a concurrent MTT assay.

-

After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

Signaling Pathway: this compound's Anti-inflammatory Mechanism

References

- 1. Hepatoprotective effects of this compound by suppressing hepatic stellate cell activation via inhibition of SMAD2/3 and STAT3 pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Attenuates Hepatic Ischemia/Reperfusion Injury by Modulating the Nrf2/HO-1 and TLR4/MYD88/NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Inhibition of LPS-induced iNOS, COX-2 and inflammatory mediator expression by this compound through the MAPKs inactivation in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insight into the immunomodulatory and chemotherapeutic mechanisms of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protection of this compound against epirubicin-induced hepatotoxicity: A metabolomic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. texaschildrens.org [texaschildrens.org]

- 10. This compound Promotes Reendothelialization After Vascular Injury Through Activation of c-Myc/VEGFR2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Frontiers | Pharmacological effects and mechanisms of this compound on antitumor and prevention of side effects of cancer therapy [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Physicochemical Properties of Paeonol for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Paeonol, a phenolic compound extracted from medicinal plants such as Paeonia suffruticosa, has garnered significant interest for its wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2][3] Despite its therapeutic potential, the development of this compound into a viable clinical drug is hampered by several physicochemical challenges, primarily its poor water solubility, low stability, and limited bioavailability.[4][5] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, details the experimental protocols for their assessment, and outlines strategies to overcome its formulation hurdles.

Core Physicochemical Characteristics

A thorough understanding of this compound's fundamental properties is the first step in designing effective drug delivery systems.

This compound, or 1-(2-hydroxy-4-methoxyphenyl)ethanone, is a white or slightly yellow, needle-like crystalline solid.[2] Its key identifiers and basic properties are summarized below.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₃ | [6][7] |

| Molecular Weight | 166.17 g/mol | [6][8] |

| CAS Registry Number | 552-41-0 | [6] |

| Appearance | White to beige crystalline powder | [9] |

| Melting Point | 48-53 °C | [6][9][10][11][12] |

| Boiling Point | 145-147 °C (at 5 Torr) 154 °C (at 20 mmHg) 301-302 °C (at 760 mmHg, est.) | [6][10][12] |

| pKa | 9.78 - 9.79 | [8][9][13] |

This compound's poor aqueous solubility is a major obstacle to its clinical application, particularly for parenteral formulations.[4][9] It is very slightly soluble in water but shows good solubility in organic solvents.[4][7]

Table 2: Solubility Data for this compound

| Solvent / Medium | Solubility | Reference(s) |

| Water | Very slightly soluble; Insoluble | [4][14] |

| Water (n-octanol saturated) | 0.58 mg/mL | [2][4] |

| Phosphate Buffer Solutions | 284.06 - 598.23 µg/mL | [4][15] |

| Ethanol | ~30 mg/mL | [7] |

| DMSO | ~30 mg/mL | [7][16] |

| Dimethylformamide (DMF) | ~20 mg/mL | [7] |

| Ethanol:PBS (pH 7.2) (1:7) | ~0.12 mg/mL | [7] |

| Acetonitrile, Chloroform, Methanol | Slightly soluble | [9] |

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ability to cross biological membranes. This compound's LogP value indicates it is a lipophilic compound, which generally favors membrane permeability.[8]

Table 3: Lipophilicity and Permeability of this compound

| Parameter | Value | Reference(s) |

| LogP (o/w) | 1.98 | [8][10] |

| Oil-Water Partition Coefficient | 461.97 - 981.17 µg/mL (in phosphate buffer) | [4][15] |

| Effective Passive Permeability (Pe) | 23.49 × 10⁻⁶ cm/s | [4][15] |

Despite its favorable lipophilicity, this compound's overall bioavailability is low due to rapid metabolism and clearance.[1]

Stability Profile

This compound is susceptible to degradation, which presents a significant challenge for its storage and formulation. The phenolic hydroxyl group makes it prone to oxidation.[2] It is also volatile and can evaporate with steam or in humid environments, necessitating storage in dry, sealed conditions.[2] Stability studies on liposomal formulations have shown that this compound retention is significantly better at lower temperatures (4°C) compared to room temperature (25°C).[17]

Pharmacokinetic Profile

Pharmacokinetic studies, primarily in rats, reveal that this compound is rapidly absorbed and extensively metabolized.[1][4][18] This rapid clearance contributes to its low oral bioavailability.[1]

Table 4: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Dose | Tmax (Time to Max. Concentration) | T½ (Half-life) | AUC (Area Under the Curve) | Reference(s) |

| 25 mg/kg | ~0.18 h | ~0.68 h | 15.81% (relative bioavailability) | [2][4] |

| 50 mg/kg | ~0.19 h | ~0.68 h | - | [2][4] |

Following oral administration, this compound is quickly distributed to various organs, with the highest concentrations found in the liver, heart, and spleen.[2][4] It can cross the blood-brain barrier, although its concentration in the brain decreases rapidly.[1][18] The primary route of elimination is through urine, with metabolites excreted as conjugates.[2][4] The rapid metabolism, including a significant liver first-pass effect, is a key reason for its low bioavailability.[19]

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Below are summaries of typical experimental methodologies.

Objective: To quantify the solubility of this compound in various media and determine its lipophilicity.

Methodology (Shake-Flask Method):

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate buffer of a specific pH, or 1-octanol).

-

Equilibration: The resulting suspension is agitated in a mechanical shaker, typically at a constant temperature (e.g., 25°C or 37°C), for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: For the partition coefficient, the mixture of 1-octanol and an aqueous buffer (previously saturated with each other) is allowed to stand until the two phases are clearly separated.

-

Sampling and Analysis: An aliquot is withdrawn from the supernatant (or from each phase for LogP determination), filtered (e.g., using a 0.45 µm filter), and diluted appropriately.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[15][20] The partition coefficient (P) is calculated as the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Objective: To assess the passive diffusion of this compound across a biological membrane model.

Methodology (Caco-2 Cell Monolayer Assay):

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days until they form a differentiated and confluent monolayer, which serves as a model of the intestinal epithelium.

-

Monolayer Integrity Test: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Permeability Study: A solution of this compound at a known concentration is added to the apical (donor) side of the monolayer. Samples are collected from the basolateral (receiver) side at predetermined time intervals.

-

Quantification: The concentration of this compound in the receiver compartment is measured by HPLC or LC-MS/MS.

-

Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.[21]

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in an animal model.

Methodology (Rat Model):

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. They are fasted overnight before drug administration but have free access to water.[4][21]

-

Drug Administration: this compound (either as a pure substance suspended in a vehicle like 0.5% carboxymethylcellulose sodium or as a specific formulation) is administered orally via gavage at a defined dose (e.g., 25 mg/kg).[4][21]

-

Blood Sampling: Blood samples (~0.5 mL) are collected from the tail vein or via orbital sinus puncture at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[21]

-

Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: The concentration of this compound and its metabolites in the plasma samples is quantified using a validated UPLC-MS/MS method.[18]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key parameters such as Cmax, Tmax, T½, and AUC.[2][4]

Workflow for In Vivo Pharmacokinetic Study of this compound

References

- 1. Pharmacokinetics, Tissue Distribution and Excretion of this compound and Its Major Metabolites in Rats Provide a Further Insight Into this compound Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Investigation of this compound in dermatological diseases: an animal study review [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Investigation of this compound in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Antioxidant and Neuroprotective Effects of this compound against Oxidative Stress and Altered Carrier-Mediated Transport System on NSC-34 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound CAS#: 552-41-0 [m.chemicalbook.com]

- 10. peonol, 552-41-0 [thegoodscentscompany.com]

- 11. Page loading... [guidechem.com]

- 12. 552-41-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound(552-41-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. apexbt.com [apexbt.com]

- 15. Study on the physicochemical properties and anti-inflammatory effects of this compound in rats with TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. abmole.com [abmole.com]

- 17. Study of the Stability and Anti-Inflammatory Activity of this compound–Oleanolic Acid Liposomes by Microfluidic Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics, Tissue Distribution and Excretion of this compound and Its Major Metabolites in Rats Provide a Further Insight Into this compound Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Primary Studies on Construction and Evaluation of Ion-Sensitive in situ Gel Loaded with this compound-Solid Lipid Nanoparticles for Intranasal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Determination of this compound in jiawei xiaoyao granules by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development of this compound Liposomes: Design, Optimization, in vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources and Extraction of Paeonol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonol, a phenolic compound with significant pharmacological properties, is the subject of extensive research for its anti-inflammatory, anti-tumor, and neuroprotective effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound and details various methods for its extraction. A comparative analysis of extraction yields is presented, along with detailed experimental protocols for key methodologies. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound is predominantly found in the root bark of several plant species, most notably from the Paeoniaceae and Asclepiadaceae families. The concentration of this compound can vary depending on the plant species, geographical location, and cultivation conditions.

-

Paeonia suffruticosa (Moutan Cortex): The most well-known and commercially significant source of this compound is the root bark of Paeonia suffruticosa, commonly known as Moutan Cortex (Cortex Moutan). It is a staple in traditional Chinese medicine.[1]

-

Cynanchum paniculatum: This plant from the Asclepiadaceae family is another significant natural source of this compound.[2][3]

-

Arisaema erubescens: this compound has also been isolated from this species of the Araceae family.[1][4]

-

Dioscorea japonica: This species of yam has also been identified as a source of this compound.[1]

Extraction Methodologies

The extraction of this compound from its natural sources has evolved from traditional methods to more advanced and efficient techniques. The choice of method impacts the yield, purity, and environmental footprint of the extraction process.

Traditional Extraction Methods

Traditional methods are often characterized by their simplicity but may suffer from lower efficiency and longer extraction times.

-

Decoction: Boiling the plant material in water. This method is straightforward but can lead to the degradation of thermolabile compounds.

-

Ethanol Extraction: Macerating or refluxing the plant material with ethanol. It is a common and relatively effective method.

-

Steam Distillation: This method is suitable for volatile compounds like this compound, where steam is passed through the plant material, and the volatilized compounds are then condensed.

Modern Extraction Methods

Modern techniques offer significant advantages in terms of efficiency, reduced solvent consumption, and shorter extraction times.

-

Ultrasound-Assisted Extraction (UAE): Utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and mass transfer.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to rapid cell rupture and release of target compounds.

-

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method is known for its high selectivity and the ability to obtain solvent-free extracts.

-

Deep Eutectic Solvent (DES) Extraction: An emerging green technology that uses a mixture of hydrogen bond donors and acceptors to form a liquid with a low melting point, which can be a highly effective extraction medium.

Comparative Analysis of Extraction Yields

The yield of this compound is a critical parameter for selecting an appropriate extraction method. The following table summarizes quantitative data from various studies.

| Natural Source | Extraction Method | Key Parameters | This compound Yield (mg/g of dry material) | Reference |

| Paeonia suffruticosa (Moutan Cortex) | Ultrasound-Assisted Extraction (UAE) | 62% Ethanol, 21:1 mL/g liquid-to-solid ratio, 31 min, 36°C, 420 W | 14.01 | [5][6] |

| Paeonia suffruticosa (Moutan Cortex) | Microwave-Assisted Extraction (MAE) with Ionic Liquid | 1-butyl-3-methylimidazolium bromine, 20 mL/g liquid-solid ratio, 25 min, 700 W | 10.52 | [7] |

| Paeonia suffruticosa (Moutan Cortex) | Ultrasound-Assisted Deep Eutectic Solvent (DES) Extraction | Choline chloride:lactic acid (1:2), 30% water, 1:30 g/mL material-to-liquid ratio, 300 W, 33 min, 50°C | 9.279 (sum of paeoniflorin and this compound) | [8] |

| Cynanchum paniculatum | High-Performance Capillary Electrophoresis (HPCE) | 30% Ethanol, cold soak for 24h | 9.9 | [3][9] |

| Paeonia suffruticosa | Supercritical Fluid Extraction (SFE) | Optimized temperature, pressure, modifier concentration, static and dynamic extraction times | Average recovery of 97.8% (yield not specified in mg/g) | [10] |

Detailed Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of this compound from Paeonia suffruticosa

Objective: To extract this compound from Moutan Cortex using an optimized UAE protocol.

Materials and Equipment:

-

Dried Moutan Cortex powder (40-mesh)

-

Ethanol (62% v/v)

-

Ultrasonic bath or probe sonicator with temperature and power control

-

Centrifuge

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of dried Moutan Cortex powder and place it into a 500 mL Erlenmeyer flask.

-

Add 210 mL of 62% ethanol to the flask (liquid-to-material ratio of 21:1 mL/g).

-

Place the flask in the ultrasonic bath.

-

Set the ultrasonic parameters: power at 420 W, temperature at 36°C, and sonication time of 31 minutes.

-

After sonication, remove the flask and allow it to cool to room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant residue.

-

Decant the supernatant and filter it through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude this compound extract.

-

Further purification can be achieved using column chromatography.[5][6]

Microwave-Assisted Extraction (MAE) of this compound from Paeonia suffruticosa

Objective: To extract this compound from Moutan Cortex using MAE with an ionic liquid.

Materials and Equipment:

-

Dried Moutan Cortex powder (60-80 mesh)

-

Ionic Liquid (1.25 M 1-butyl-3-methylimidazolium bromine)

-

Microwave extraction system

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

-

Place 5 g of Moutan Cortex powder into the microwave extraction vessel.

-

Add 100 mL of the ionic liquid solution (liquid-solid ratio of 20 mL/g).

-

Seal the vessel and place it in the microwave extractor.

-

Set the microwave power to 700 W and the irradiation time to 25 minutes.

-

After the extraction, carefully remove the vessel and allow it to cool.

-

Filter the mixture to separate the extract from the plant residue.

-

The initial purity of this compound in the extract can be further enhanced by simple recrystallization from an ethanol/water mixture.[7]

Supercritical Fluid Extraction (SFE) of this compound

Objective: To extract this compound using an environmentally friendly SFE method.

Materials and Equipment:

-

Dried and ground plant material (e.g., Paeonia suffruticosa)

-

Supercritical fluid extraction system

-

High-pressure CO₂ cylinder

-

Co-solvent (e.g., ethanol) pump and vessel

-

Collection vessel

Procedure:

-

Load the ground plant material (e.g., 50 g) into the extraction vessel.

-

Pressurize the system with CO₂ to the desired pressure (e.g., 15 MPa).

-

Heat the extraction vessel to the set temperature (e.g., 52°C).

-

If a co-solvent is used, introduce it at a specific flow rate.

-

Allow a static extraction period (e.g., 30 minutes) where the supercritical fluid soaks the material.

-

Start the dynamic extraction by flowing the supercritical fluid through the vessel at a constant rate.

-

The extract is precipitated in the collection vessel by reducing the pressure.

-

Continue the dynamic extraction for a set duration (e.g., 2.5 hours).

-

Depressurize the system and collect the extracted this compound.[11]

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and cancer.

Caption: this compound's anti-inflammatory mechanism via MAPK and NF-κB pathways.

Caption: General experimental workflow for the extraction and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural sources of this compound, with a focus on Paeonia suffruticosa, and has elaborated on various extraction methodologies. The presented data and protocols for UAE, MAE, and SFE offer a practical resource for researchers to select and implement the most suitable extraction strategy based on desired yield, efficiency, and environmental considerations. The elucidation of this compound's interaction with key signaling pathways further underscores its therapeutic potential and provides a foundation for future drug development endeavors. The continuous optimization of extraction techniques and further exploration of its pharmacological mechanisms will undoubtedly pave the way for the broader application of this compound in the pharmaceutical and nutraceutical industries.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Determination of this compound in the root of Cynanchum paniculatum (Bge.) Kitag. by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of this compound in Cynanchum paniculatum by high Performance Capillary Electrophoresis | Atlantis Press [atlantis-press.com]

- 4. Isolation of this compound from Arisaema erubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Ultrasound-Assisted Extraction of this compound from Moutan Cortex: Purification and Component Identification of Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Deep Eutectic Solvents (DESs)-Ultrasonic-Assisted Extraction of Paeoniflorin and this compound from Moutan Cortex :: Library Catalog [elibrary.stipram.ac.id]

- 9. atlantis-press.com [atlantis-press.com]

- 10. [Analysis of this compound in Paeonia suffruticosa Andr. and its patent preparations by supercritical fluid extraction and capillary gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103524322A - Method for extracting this compound from paeonia suffruticosa roots - Google Patents [patents.google.com]

Paeonol Signaling Pathways in Cancer Therapy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paeonol, a primary bioactive phenolic compound extracted from the root bark of Paeonia suffruticosa, has garnered significant attention for its multifaceted pharmacological activities, including potent anti-cancer properties. Extensive preclinical research, both in vitro and in vivo, has demonstrated this compound's ability to inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and suppress invasion, metastasis, and angiogenesis.[1][2][3][4] These anti-neoplastic effects are attributed to its modulation of a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the core signaling pathways targeted by this compound in cancer therapy, presents quantitative data from key studies, details relevant experimental methodologies, and visualizes the molecular interactions through signaling pathway diagrams.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by intervening in several critical signaling cascades that regulate cell fate and behavior. The most prominently documented pathways include the PI3K/Akt, MAPK, NF-κB, and STAT3 pathways, among others.[1][2][5][6]

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling axis that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been shown to effectively suppress this pathway in various cancer models.[1][2]

This compound's inhibitory action on the PI3K/Akt pathway is a cornerstone of its pro-apoptotic and anti-proliferative effects.[5][6] Studies have demonstrated that this compound can inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby preventing its activation.[1] In some instances, this compound's effect is mediated by the upregulation of the tumor suppressor PTEN (Phosphatase and Tensin homolog), which negatively regulates the PI3K/Akt pathway.[1] Downstream of Akt, this compound has been shown to modulate effectors like GSK-3β and mTOR.[7] For example, in ovarian cancer cells, this compound-induced apoptosis is associated with decreased levels of phosphorylated Akt and phosphorylated GSK-3β.[7] Furthermore, this compound has been found to suppress Akt/mTOR signaling in ovarian cancer by upregulating autophagy.[5] The inhibition of this pathway contributes to decreased cell proliferation, induction of apoptosis, and enhanced sensitivity to radiotherapy.[5][8]

References

- 1. Pharmacological effects and mechanisms of this compound on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological effects and mechanisms of this compound on antitumor and prevention of side effects of cancer therapy [frontiersin.org]

- 3. Pharmacological effects and mechanisms of this compound on antitumor and prevention of side effects of cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound repurposing for cancer therapy: From mechanism to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. e-century.us [e-century.us]

- 8. Insight into the immunomodulatory and chemotherapeutic mechanisms of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

Paeonol: A Technical Guide to its Anti-inflammatory and Immunomodulatory Mechanisms

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Paeonol, a primary active phenolic component extracted from the root bark of Paeonia suffruticosa (Cortex Moutan), has a long history in traditional medicine for treating inflammatory conditions.[1][2] Modern pharmacological studies have substantiated these uses, revealing that this compound exerts potent anti-inflammatory and immunomodulatory effects through a multi-target, multi-pathway mechanism. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its modulation of key signaling pathways, its influence on immune cell function, and the quantitative aspects of its activity. Detailed experimental protocols are provided to facilitate further research and development.

Core Anti-inflammatory Mechanisms of this compound

This compound's anti-inflammatory properties are primarily attributed to its ability to interfere with major pro-inflammatory signaling cascades. It effectively suppresses the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines by targeting the NF-κB, MAPK, and NLRP3 inflammasome pathways.[1][3][4][5]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[3][6]

This compound intervenes at multiple points in this pathway.[3] It has been shown to inhibit the phosphorylation of IKK, IκBα, and the p65 subunit of NF-κB.[1][7] By preventing IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, thereby blocking its nuclear translocation and subsequent gene transcription.[3][8] Some evidence suggests this compound can also directly reduce the DNA-binding activity of p65.[1][7] Furthermore, this compound's inhibition of the TLR4 signaling pathway, an upstream activator of NF-κB, contributes significantly to its anti-inflammatory effects.[1][9]

References

- 1. Insight into the immunomodulatory and chemotherapeutic mechanisms of this compound (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Investigation of this compound in dermatological diseases: an animal study review [frontiersin.org]

- 3. This compound from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Insight into the immunomodulatory and chemotherapeutic mechanisms of this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound attenuates inflammation by confining HMGB1 to the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. This compound alleviates lipopolysaccharide-induced hepatocytes injury through alteration of mitochondrial function and NF-κB translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Suppresses Neuroinflammatory Responses in LPS-Activated Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Paeonol: A Multi-Targeted Therapeutic Agent for Cardiovascular Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Paeonol, a bioactive phenolic compound extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), has a long history of use in traditional medicine for the management of cardiovascular ailments.[1][2] Emerging scientific evidence has elucidated its multifaceted pharmacological activities, positioning it as a promising candidate for the development of novel therapies for cardiovascular disease (CVD). This technical guide provides a comprehensive overview of the mechanisms of action of this compound in the context of CVD, with a focus on its anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory properties. Detailed experimental protocols from key studies are provided, along with a quantitative summary of its therapeutic effects and visualizations of the core signaling pathways involved. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound for cardiovascular applications.

Introduction

Cardiovascular diseases remain a leading cause of morbidity and mortality worldwide. The pathogenesis of CVD is complex, involving a confluence of factors such as inflammation, oxidative stress, endothelial dysfunction, and apoptosis.[3] this compound has demonstrated significant therapeutic potential by targeting these key pathological processes.[1][2] Its beneficial effects have been observed in various preclinical models of cardiovascular disorders, including atherosclerosis, myocardial infarction, and hypertension.[4][5][6] This guide will delve into the molecular mechanisms underpinning these effects and provide practical information for researchers seeking to further investigate this promising natural compound.

Mechanisms of Action

This compound exerts its cardioprotective effects through a variety of mechanisms, primarily centered around its ability to mitigate inflammation, reduce oxidative stress, inhibit apoptosis, and regulate vascular function.

Anti-Inflammatory Effects

Chronic inflammation is a critical driver in the initiation and progression of atherosclerosis.[3] this compound has been shown to suppress inflammatory responses in the vasculature through the modulation of key signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[6][7] this compound has been demonstrated to inhibit the nuclear translocation of NF-κB, thereby reducing the expression of downstream inflammatory mediators such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[3][7] This, in turn, reduces the adhesion of monocytes to the endothelium, a crucial early step in the formation of atherosclerotic plaques.[3]

Furthermore, this compound modulates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the p38 and Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathways, which are also involved in the expression of inflammatory cytokines and adhesion molecules.[7][8]

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity, plays a pivotal role in endothelial dysfunction and cardiomyocyte damage.[3] this compound exhibits potent antioxidant properties by directly scavenging free radicals and by enhancing the endogenous antioxidant defense systems.[8] It has been shown to inhibit the overproduction of ROS induced by stimuli such as oxidized low-density lipoprotein (ox-LDL) and to increase the activity of antioxidant enzymes.[8]

Anti-Apoptotic Effects

The apoptosis of cardiomyocytes and endothelial cells is a significant contributor to the pathophysiology of myocardial infarction and heart failure. This compound has been demonstrated to protect against apoptosis in cardiac cells through multiple mechanisms.[9][10] It can modulate the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, such as increasing the Bcl-2/Bax ratio.[10] Additionally, this compound can inhibit the activation of caspases, the key executioners of apoptosis.[8][10] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cell survival pathway, is also activated by this compound, further contributing to its anti-apoptotic effects.[8][11]

Regulation of Vascular Tone and Endothelial Function

This compound contributes to the maintenance of vascular health by promoting vasodilation and protecting endothelial function. It has been shown to improve endothelium-dependent relaxation and to protect vascular endothelial cells from injury.[2][3] In spontaneously hypertensive rats, this compound has been observed to reduce blood pressure and improve cerebral blood flow, which is partly attributed to its ability to reduce blood viscosity and oxidative stress.[2][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various preclinical models of cardiovascular disease.

Table 1: In Vivo Efficacy of this compound in Animal Models of Cardiovascular Disease

| Animal Model | Disease | This compound Dosage & Administration | Duration | Key Findings | Reference(s) |

| Spontaneously Hypertensive Rats (SHRs) | Hypertension | 5 g/kg/day in drinking water | 5 weeks | - Lowered Systolic Blood Pressure (SBP) and Diastolic Blood Pressure (DBP) | [1][12][13] |

| Spontaneously Hypertensive Rats (SHRs) | Hypertension | Low dose and high dose (specifics not provided) | Long-term | - Significantly decreased blood pressure and improved cerebral blood flow | [2][14] |

| Sprague Dawley Rats | Isoproterenol-induced Myocardial Injury | 80 mg/kg, oral | 21 days | - Reduced ST-segment elevation on ECG | [15] |

| Sprague Dawley Rats | Myocardial Ischemia/Reperfusion | 100 and 200 mg/kg, oral | 7 days | - Significant reduction in myocardial infarct area | [16] |

| Sprague Dawley Rats | Doxorubicin-induced Chronic Heart Failure | Not specified | Not specified | - Improved cardiac function (reduced LVEDP, increased LVSP, +dp/dtmax, and -dp/dtmax) | [9] |

| Sprague Dawley Rats | Myocardial Ischemia/Reperfusion | 1 mg/kg, intravenous | 15 min before LAD ligation | - Significantly decreased incidence of ventricular fibrillation (from 92% to 17%) and mortality (from 50% to 0%) | [10] |

| ApoE-/- Mice | Atherosclerosis | Not specified | Not specified | - Reduced atherosclerotic plaque size | [4] |

| ApoE-/- Mice | Atherosclerosis | 200 and 400 mg/kg/day, intragastric | 4 weeks | - Alleviated the development of atherosclerosis | [5] |

Table 2: In Vitro Efficacy of this compound in Cellular Models of Cardiovascular Disease

| Cell Line | Stimulus | This compound Concentration | Key Findings | Reference(s) |

| Rat Aortic Endothelial Cells (RAECs) | TNF-α | Concentration-dependent | - Inhibited VCAM-1 expression | [7] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | ox-LDL (100 μg/ml) | 75 μM | - Relieved ox-LDL-induced injury (increased viability, reduced apoptosis) | [17][18] |

| H9c2 Cardiomyocytes | Doxorubicin | Low, medium, and high doses | - Increased cell viability and decreased apoptosis | [9] |

| HUVECs | ox-LDL | 10 and 50 µM | - Significantly inhibited the overproduction of ROS | [8] |

| HUVECs | ox-LDL | Not specified | - Suppressed apoptosis via the LOX-1/p38MAPK/NF-κB pathway | [19] |

Key Signaling Pathways

The therapeutic effects of this compound in cardiovascular disease are mediated by its modulation of several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

In Vivo Models

-

Animals: Male Spontaneously Hypertensive Rats (SHRs) and Wistar-Kyoto (WKY) rats (as normotensive controls).[1][12][13]

-

Housing: Animals are housed under standard laboratory conditions with free access to food and water.[1]

-

This compound Administration: this compound is dissolved in drinking water at a concentration to achieve a dose of 5 g/kg/day and provided for 5 weeks.[1][13]

-

Blood Pressure Measurement: Systolic and diastolic blood pressure are measured using a non-invasive tail-cuff method.[1][13]

-

Outcome Measures: In addition to blood pressure, cerebral blood flow velocity can be measured. Oxidative stress markers and vascular endothelial integrity can also be assessed.[2][14]

-

Animals: Male ApoE-/- mice on a C57BL/6 background are commonly used.[4][5][20] These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.[20][21][22]

-

Diet: Mice are fed a high-fat diet to accelerate the development of atherosclerosis.[5][23]

-

This compound Administration: this compound is administered by intragastric gavage at doses of 200 and 400 mg/kg/day for 4 weeks.[5]

-

Atherosclerotic Plaque Analysis: At the end of the study, the aorta is dissected, and the plaque area is quantified using Oil Red O staining.[4][5]

-

Outcome Measures: In addition to plaque size, serum lipid profiles, and the expression of inflammatory markers in the aorta can be analyzed.[23]

In Vitro Models

-

Cell Culture: Primary RAECs are isolated and cultured in appropriate media.

-

Experimental Procedure:

-

RAECs are pre-treated with various concentrations of this compound for a specified duration.

-

The cells are then stimulated with Tumor Necrosis Factor-alpha (TNF-α) to induce an inflammatory response.[7]

-

VCAM-1 expression is assessed at both the mRNA and protein levels using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[7]

-

-

Monocyte Adhesion Assay: To assess the functional consequence of VCAM-1 inhibition, a monocyte adhesion assay can be performed. Fluorescently labeled monocytes are added to the TNF-α-stimulated RAEC monolayer, and the number of adherent monocytes is quantified.[7]

-

Cell Culture: HUVECs are cultured in endothelial cell growth medium.

-

Experimental Procedure:

-

Apoptosis Assessment: Apoptosis can be quantified using various methods, including:

-

Flow cytometry: Using Annexin V and propidium iodide staining to identify apoptotic and necrotic cells.

-

TUNEL assay: To detect DNA fragmentation, a hallmark of apoptosis.

-

Western blotting: To measure the expression of apoptosis-related proteins such as Bax, Bcl-2, and cleaved caspases.[8]

-

-

Oxidative Stress Measurement: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).[8]

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for cardiovascular disease in a robust body of preclinical research. Its ability to target multiple key pathological processes, including inflammation, oxidative stress, and apoptosis, underscores its promise. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into its clinical utility.

Future research should focus on several key areas. Firstly, while numerous preclinical studies have been conducted, well-designed clinical trials are necessary to establish the safety and efficacy of this compound in human populations with cardiovascular disease. Secondly, further optimization of drug delivery systems could enhance the bioavailability and therapeutic efficacy of this compound. Finally, a deeper exploration of the synergistic effects of this compound with existing cardiovascular medications could open new avenues for combination therapies. The continued investigation of this multifaceted natural compound holds great promise for the development of novel and effective treatments for cardiovascular disease.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound protects against hypertension in spontaneously hypertensive rats by restoring vascular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of this compound in Cardiovascular Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Anti-atherosclerotic Effect of this compound against Vascular Smooth Muscle Cell Proliferation by Up-regulation of Autophagy via the AMPK/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Attenuates Atherosclerosis by Inhibiting Vascular Smooth Muscle Cells Senescence via SIRT1/P53/TRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview [frontiersin.org]

- 7. This compound from Paeonia suffruticosa prevents TNF-alpha-induced monocytic cell adhesion to rat aortic endothelial cells by suppression of VCAM-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Cardioprotective Effect of this compound on Chronic Heart Failure Induced by Doxorubicin via Regulating the miR-21-5p/S-Phase Kinase-Associated Protein 2 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Protects Against Myocardial Ischemia/Reperfusion-Induced Injury by Mediating Apoptosis and Autophagy Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of the Protective Mechanism of this compound on Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound improves renal and vascular angiotensin II type 1 receptor function via inhibiting oxidative stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Cardioprotective Effect of this compound and Danshensu Combination on Isoproterenol-Induced Myocardial Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Protects Rat Heart by Improving Regional Blood Perfusion during No-Reflow - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound alleviates ox-LDL-induced endothelial cell injury by targeting the heme oxygenase-1/phosphoinositide 3-kinase/protein kinase B pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound suppresses oxidized low-density lipoprotein induced endothelial cell apoptosis via activation of LOX-1/p38MAPK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Research methods for animal models of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A review on therapeutical potential of this compound in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Paeonol in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health burden. The pathological hallmarks of these disorders often involve neuroinflammation, oxidative stress, and apoptosis, leading to progressive neuronal loss and cognitive or motor decline. Paeonol (2'-hydroxy-4'-methoxyacetophenone), a phenolic compound extracted from the root bark of Paeonia suffruticosa, has emerged as a promising neuroprotective agent.[1][2] This technical guide synthesizes the current preclinical evidence for the therapeutic potential of this compound in neurodegenerative diseases, focusing on its molecular mechanisms of action, summarizing quantitative data from key studies, and providing an overview of experimental methodologies.

Introduction

This compound has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects.[2][3][4] Its ability to cross the blood-brain barrier makes it a particularly attractive candidate for targeting central nervous system disorders.[4] Preclinical studies have shown that this compound can ameliorate pathological features and improve functional outcomes in various animal and cellular models of neurodegeneration.[1][3][5] This document aims to provide a comprehensive technical overview of the neuroprotective effects of this compound, with a focus on the underlying signaling pathways and experimental evidence.

Mechanisms of Action

The neuroprotective effects of this compound are multifaceted, targeting several key pathological pathways implicated in neurodegeneration.

Anti-inflammatory Effects